Scientific Field: Molecular Sciences, Chemoradiation Therapy
Summary of the Application: 2-Fluorothiophenol (2-FTP) is used in chemoradiation therapy as a radiosensitizer. Radiosensitizers are substances that make cancer cells more susceptible to radiation therapy. The study focuses on the interaction of low-energy electrons (LEEs) with 2-FTP.
Methods of Application or Experimental Procedures: The study involves a combined experimental and theoretical approach to investigate the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds.
Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorothiophenol is used in the synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
Results or Outcomes: The outcome of this application is the successful synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
The origin of 2-Fluorothiophenol likely stems from academic research on the synthesis and properties of fluorinated aromatic thiols. There is limited information regarding its natural occurrence or specific industrial applications. However, its significance lies in its potential use as a building block for the synthesis of more complex molecules with desired properties, particularly in medicinal chemistry and materials science [].
The key feature of 2-Fluorothiophenol's structure is the presence of a thiol group (-SH) attached directly to a benzene ring. This functional group can participate in various hydrogen bonding and nucleophilic substitution reactions. The fluorine atom on the second position slightly alters the electronic properties of the benzene ring, introducing a weak electron-withdrawing effect []. This can influence the reactivity of the thiol group and the ring itself.
The thiol group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alkoxides, to form new C-S bonds. For example, a reaction with methylamine (CH3NH2) could yield N-methyl-2-fluorothioaniline (C6H4F(SCH3)NHCH3) [].
The thiol group can be oxidized to a disulfide bond (-S-S-) with oxidizing agents like hydrogen peroxide (H2O2) [].
C6H5FSH + CH3NH2 -> C6H4F(SCH3)NHCH3 + H2S
This is a simplified example, and reaction conditions might need optimization for actual synthesis.
Currently, there is no specific information regarding the mechanism of action of 2-Fluorothiophenol in biological systems.
Flammable;Irritant